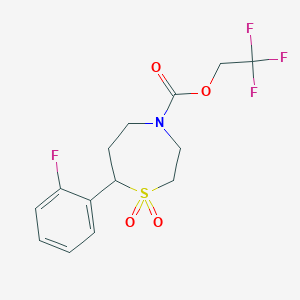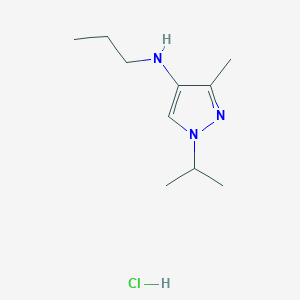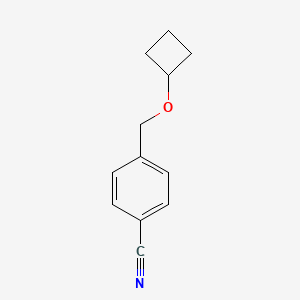
1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at position 1, a methyl group at position 4, and a thienylmethyl group attached to the nitrogen atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom with ethyl iodide to introduce the ethyl group.
Methylation: The methyl group is introduced at position 4 through a Friedel-Crafts alkylation reaction.
Thienylmethylation: Finally, the thienylmethyl group is attached to the nitrogen atom at position 3 using a suitable thienylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thienylmethyl group could play a role in binding to hydrophobic pockets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the thienylmethyl group.
1-ethyl-4-methyl-1H-pyrazol-3-amine: Similar structure but lacks the thienylmethyl group.
1-ethyl-4-methyl-N-(2-furylmethyl)-1H-pyrazol-3-amine: Similar structure but with a furylmethyl group instead of a thienylmethyl group.
Uniqueness
1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the thienylmethyl group, which can impart specific electronic and steric properties, potentially enhancing its binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C11H16ClN3S |
|---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3S.ClH/c1-3-14-8-9(2)11(13-14)12-7-10-5-4-6-15-10;/h4-6,8H,3,7H2,1-2H3,(H,12,13);1H |
InChI Key |
YOVBKFBSDSJZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12227297.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one](/img/structure/B12227299.png)
![1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12227306.png)


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227323.png)




![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12227348.png)
![3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B12227353.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12227369.png)
![L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-](/img/structure/B12227370.png)
